
Acetamide, N-(4-((2-morpholinoethyl)amino)-5-oxo-1,3,6-cycloheptatrien-1-YL)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetamide, N-(4-((2-morpholinoethyl)amino)-5-oxo-1,3,6-cycloheptatrien-1-YL)-, also known as MCTP, is a chemical compound that has been extensively studied for its potential therapeutic applications.
作用機序
The mechanism of action of Acetamide, N-(4-((2-morpholinoethyl)amino)-5-oxo-1,3,6-cycloheptatrien-1-YL)- is not fully understood, but it has been suggested that Acetamide, N-(4-((2-morpholinoethyl)amino)-5-oxo-1,3,6-cycloheptatrien-1-YL)- may act by inhibiting the activity of enzymes involved in cancer cell growth and inflammation, such as COX-2 and MMP-9. Additionally, Acetamide, N-(4-((2-morpholinoethyl)amino)-5-oxo-1,3,6-cycloheptatrien-1-YL)- has been shown to modulate the expression of various genes involved in apoptosis and cell cycle regulation.
Biochemical and Physiological Effects
Acetamide, N-(4-((2-morpholinoethyl)amino)-5-oxo-1,3,6-cycloheptatrien-1-YL)- has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell proliferation, the reduction of pro-inflammatory cytokine production, and the protection of neurons against oxidative stress and excitotoxicity. Acetamide, N-(4-((2-morpholinoethyl)amino)-5-oxo-1,3,6-cycloheptatrien-1-YL)- has also been found to modulate the expression of genes involved in apoptosis and cell cycle regulation.
実験室実験の利点と制限
One advantage of using Acetamide, N-(4-((2-morpholinoethyl)amino)-5-oxo-1,3,6-cycloheptatrien-1-YL)- in lab experiments is its potential therapeutic applications in various fields of research, including cancer, inflammation, and neurodegenerative diseases. However, one limitation of using Acetamide, N-(4-((2-morpholinoethyl)amino)-5-oxo-1,3,6-cycloheptatrien-1-YL)- in lab experiments is its complex synthesis method, which may make it difficult to obtain in large quantities.
将来の方向性
For Acetamide, N-(4-((2-morpholinoethyl)amino)-5-oxo-1,3,6-cycloheptatrien-1-YL)- research include further elucidation of its mechanism of action, the development of more efficient synthesis methods, and the evaluation of its potential therapeutic applications in vivo. Additionally, the use of Acetamide, N-(4-((2-morpholinoethyl)amino)-5-oxo-1,3,6-cycloheptatrien-1-YL)- in combination with other therapeutic agents may enhance its efficacy and broaden its therapeutic applications.
合成法
Acetamide, N-(4-((2-morpholinoethyl)amino)-5-oxo-1,3,6-cycloheptatrien-1-YL)- can be synthesized through a multi-step process that involves the reaction of 2-morpholinoethylamine with 1,3,6-cycloheptatrien-1-one, followed by the addition of 4-chloro-5-nitro-2-methylbenzenesulfonyl chloride and reduction with sodium dithionite. The resulting product is then treated with acetic anhydride to obtain Acetamide, N-(4-((2-morpholinoethyl)amino)-5-oxo-1,3,6-cycloheptatrien-1-YL)-.
科学的研究の応用
Acetamide, N-(4-((2-morpholinoethyl)amino)-5-oxo-1,3,6-cycloheptatrien-1-YL)- has been found to have potential therapeutic applications in various fields of research, including cancer, inflammation, and neurodegenerative diseases. In cancer research, Acetamide, N-(4-((2-morpholinoethyl)amino)-5-oxo-1,3,6-cycloheptatrien-1-YL)- has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and pancreatic cancer cells. Inflammation research has demonstrated that Acetamide, N-(4-((2-morpholinoethyl)amino)-5-oxo-1,3,6-cycloheptatrien-1-YL)- can reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In neurodegenerative disease research, Acetamide, N-(4-((2-morpholinoethyl)amino)-5-oxo-1,3,6-cycloheptatrien-1-YL)- has been shown to have neuroprotective effects against oxidative stress and excitotoxicity.
特性
CAS番号 |
18189-55-4 |
|---|---|
製品名 |
Acetamide, N-(4-((2-morpholinoethyl)amino)-5-oxo-1,3,6-cycloheptatrien-1-YL)- |
分子式 |
C15H21N3O3 |
分子量 |
291.35 g/mol |
IUPAC名 |
N-[4-(2-morpholin-4-ylethylamino)-5-oxocyclohepta-1,3,6-trien-1-yl]acetamide |
InChI |
InChI=1S/C15H21N3O3/c1-12(19)17-13-2-4-14(15(20)5-3-13)16-6-7-18-8-10-21-11-9-18/h2-5H,6-11H2,1H3,(H,16,20)(H,17,19) |
InChIキー |
GHBHPRNDCVLMOU-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C(=O)C=C1)NCCN2CCOCC2 |
正規SMILES |
CC(=O)NC1=CC=C(C(=O)C=C1)NCCN2CCOCC2 |
その他のCAS番号 |
18189-55-4 |
同義語 |
N-[4-[(2-Morpholinoethyl)amino]-5-oxo-1,3,6-cycloheptatrien-1-yl]acetamide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



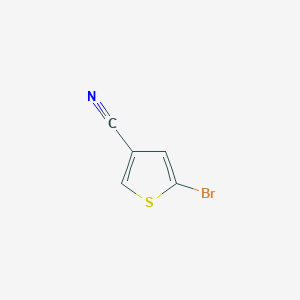

![10-Ethoxy-1,2,9-trimethoxy-7H-dibenzo[de,g]quinolin-7-one](/img/structure/B100469.png)
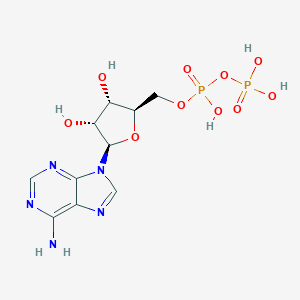
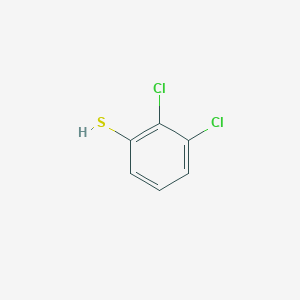
![2-[(3-Fluorophenyl)carbamoyl]benzoic acid](/img/structure/B100474.png)
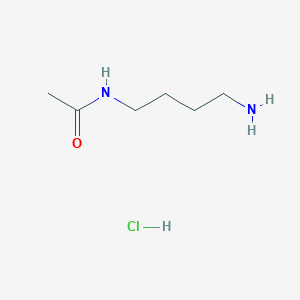
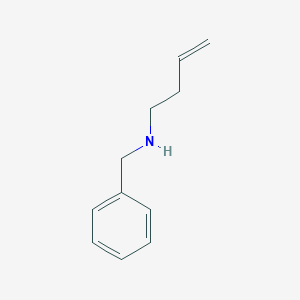

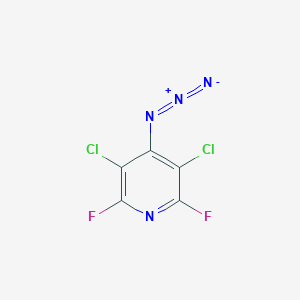

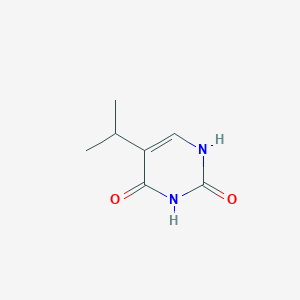
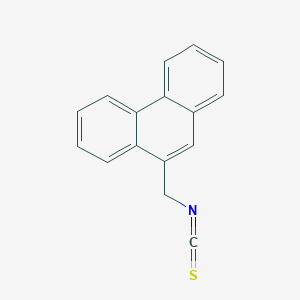
![1-[(3aR,4R,6R,6aR)-2-[4-[2-chloroethyl(methyl)amino]phenyl]-6-(hydroxymethyl)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]pyrimidine-2,4-dione](/img/structure/B100489.png)